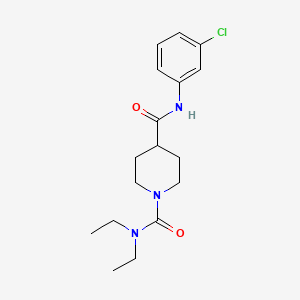![molecular formula C18H19N3O3 B5360760 2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5360760.png)
2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile, also known as DPCPX, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of adenosine receptor antagonists and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile acts as a competitive antagonist at the A1 adenosine receptor subtype, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the physiological effects of adenosine, which can have a variety of effects depending on the tissue and organ system involved.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of neurotransmitter release. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile in lab experiments is its selectivity for the A1 adenosine receptor subtype, which allows for the specific targeting of this receptor in various tissues and organ systems. However, one limitation of using this compound is that it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of more selective and potent A1 adenosine receptor antagonists, which could have therapeutic applications in a variety of diseases. Another area of interest is the study of the role of adenosine receptors in cancer, which may lead to the development of novel cancer therapies. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could improve treatment outcomes.
Méthodes De Synthèse
The synthesis of 2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with vinyl magnesium bromide, followed by the reaction of the resulting product with pyrrolidine and 2-chlorooxazole-4-carbonitrile. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been used extensively in scientific research to study the adenosine receptor system. This compound has been shown to selectively block the A1 adenosine receptor subtype, which is involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Propriétés
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-22-15-7-5-13(11-16(15)23-2)6-8-17-20-14(12-19)18(24-17)21-9-3-4-10-21/h5-8,11H,3-4,9-10H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVVYCJILMLSGN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCCC3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCCC3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide](/img/structure/B5360694.png)
![ethyl 4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate](/img/structure/B5360706.png)
![N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5360711.png)

![1-(cyclohexylcarbonyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprolinamide](/img/structure/B5360718.png)

![1-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5360732.png)
![ethyl 2-[(2,4-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate](/img/structure/B5360738.png)


![6-(2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5360765.png)
![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5360768.png)